

Application Note: LC-MS/MS Method Development for Ivabradine and Ivabradine-D6

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Compound of Interest

Compound Name: *Ivabradine D6 hydrochloride*

Cat. No.: *B1149974*

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Abstract

This application note details the development of a robust LC-MS/MS quantification method for Ivabradine in biological matrices, utilizing Ivabradine-D6 as the internal standard (IS). Unlike generic protocols, this guide addresses the structural complexity of Ivabradine isoforms, providing a self-validating strategy to select the correct Multiple Reaction Monitoring (MRM) transitions based on the specific deuteration pattern of your reference standard.

Introduction & Scientific Rationale

The Analyte: Ivabradine

Ivabradine (

, MW 468.^{[1][2]}6) is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used to manage stable angina and heart failure. Structurally, it consists of a benzazepinone moiety linked to a dimethoxybenzocyclobutane ring via a propyl-methyl-amine chain.

Why Ivabradine-D6?

While Ivabradine-D3 is often used, Ivabradine-D6 (

, MW ~474.6) provides superior bioanalytical reliability. The +6 Da mass shift prevents "isotopic cross-talk" (interference from the M+2/M+3 isotopes of the native drug), which is critical when quantifying low concentrations (sub-ng/mL) in the presence of high-concentration samples.

Mechanism of Fragmentation

Successful MRM design requires understanding the collision-induced dissociation (CID) of the molecule. Ivabradine typically cleaves at the tertiary amine nitrogen, yielding two primary fragments:

- Fragment A (262): The benzazepinone moiety (plus the propyl chain remnant).
- Fragment B (177): The dimethoxybenzocyclobutane moiety.

MRM Transition Strategy (Critical Step)

Commercially available Ivabradine-D6 standards vary by labeling position. The deuterium atoms are typically located on the O-methyl groups of either the benzazepinone ring or the benzocyclobutane ring. You must verify the Certificate of Analysis (CoA) of your standard.

Table 1: Optimized MRM Transitions

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Type	Collision Energy (CE)*	Label Retention Status
Ivabradine	469.3	262.2	Quant	25 eV	N/A
Ivabradine	469.3	177.1	Qual	35 eV	N/A
Ivabradine-D6	475.3	268.2	Quant	25 eV	Scenario A: Label on Benzazepinone
Ivabradine-D6	475.3	183.2	Quant	35 eV	Scenario B: Label on Benzocyclobutane
Ivabradine-D6	475.3	262.2	Avoid	25 eV	Label Lost (High risk of crosstalk)

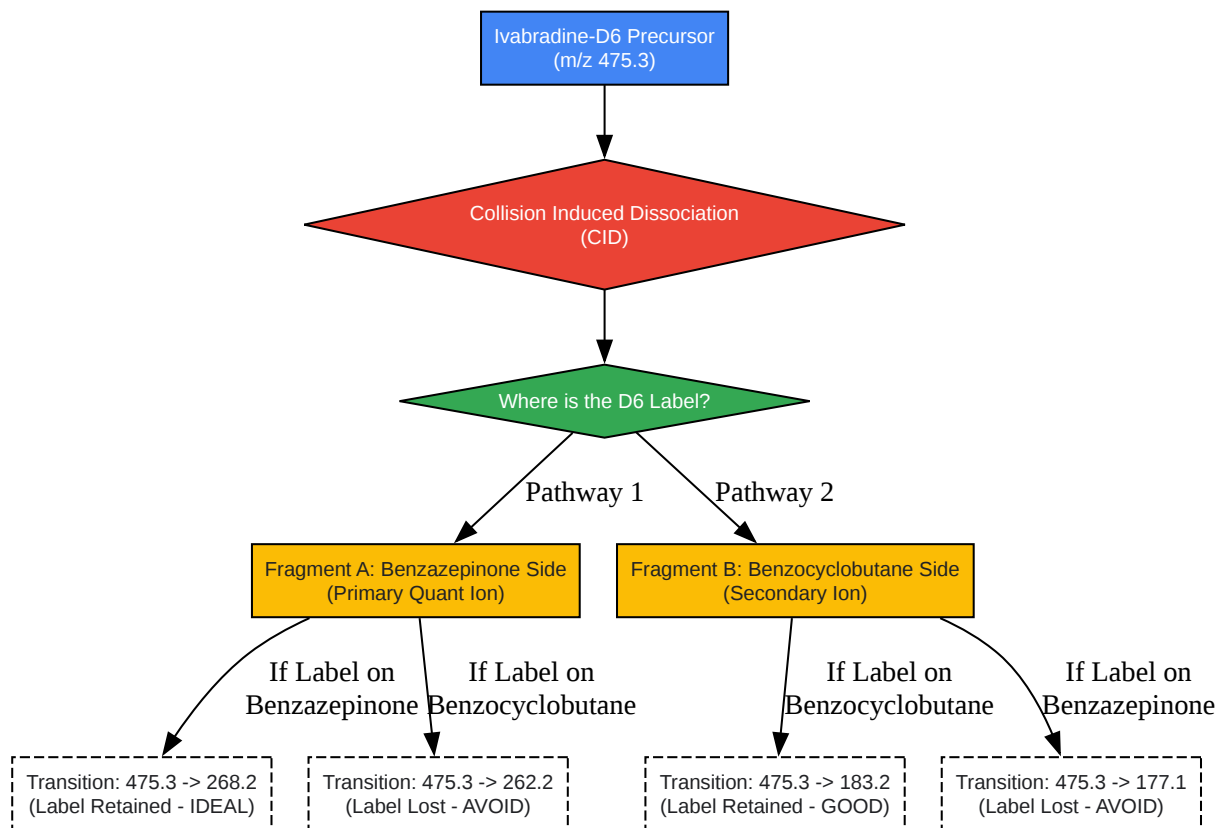
“

Expert Insight: Scenario A (

) is the preferred transition if your standard supports it, as it monitors the most intense fragment (benzazepinone) while retaining the specific mass tag.

Diagram 1: Fragmentation Logic & Decision Tree

This diagram illustrates how to select the correct transition based on your specific D6 isomer.



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Caption: Decision logic for selecting MRM transitions based on the specific deuteration site of the Ivabradine-D6 internal standard.

Experimental Protocol

Reagents & Standards

- Ivabradine HCl: >99% purity.[3]
- Ivabradine-D6 HCl: >98% isotopic purity (Verify label position).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

- Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

We recommend Protein Precipitation (PPT) for high throughput, as Ivabradine recovery is excellent (>90%) with this method.

- Aliquot: Transfer 50 μ L of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.
- IS Addition: Add 20 μ L of Ivabradine-D6 working solution (e.g., 50 ng/mL in 50% MeOH). Vortex gently.
- Precipitation: Add 150 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.
 - Why Acid? Acidifying the organic solvent helps break protein binding and ensures Ivabradine (a base) remains in solution.
- Agitation: Vortex vigorously for 1 min.
- Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.
- Dilution (Optional): Transfer 100 μ L of supernatant to a vial and dilute with 100 μ L of 0.1% Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge), mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Vol: 2-5 μ L.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	10	Equilibration
0.50	10	Load
2.50	90	Elution (Ivabradine RT ~ 2.1 min)
3.50	90	Wash
3.60	10	Re-equilibration

| 5.00 | 10 | End |

Validation & Troubleshooting

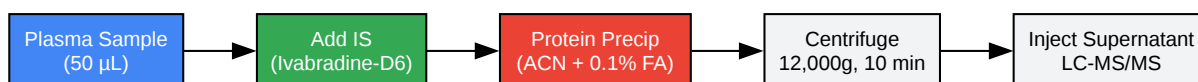
Linearity & Sensitivity

- Range: 0.1 ng/mL – 200 ng/mL.
- LLOQ: 0.1 ng/mL (Signal-to-Noise > 10).
- Curve Fitting: Weighted linear regression ().

Common Pitfalls

- Carryover: Ivabradine is "sticky" due to its lipophilicity. Ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water + 0.1% FA).
- IS Interference: If you see a peak for Ivabradine-D6 in your blank samples, check for "demethylation" of the standard or isotopic impurity (D0 presence in D6 standard).

Diagram 2: Bioanalytical Workflow



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Caption: Streamlined Protein Precipitation (PPT) workflow for high-throughput Ivabradine analysis.

References

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